molecular formula C22H25NO B13033149 trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B13033149
M. Wt: 319.4 g/mol
InChI Key: IPMQOIDUAIALFH-UHFFFAOYSA-N
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Description

trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a propoxy group attached to a cyclohexyl ring, which is further connected to a biphenyl structure with a carbonitrile group. The unique structural features of this compound make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl cyclohexanecarboxylic acid, which undergoes reduction to form 4-chlorophenyl cyclohexanemethanol. This intermediate is then reacted with 4-alkyl benzene boric acid under palladium catalysis to yield 4-alkyl biphenyl cyclohexane methanol. Subsequent oxidation using sodium hypochlorite and 2,2,6,6-tetramethyl piperidine nitrogen oxide produces alkyl biphenyl cyclohexane formaldehyde. Finally, the formaldehyde derivative reacts with Wittig reagent in tetrahydrofuran solution to form the desired product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective and readily available raw materials, short reaction steps, and high-yield conditions. The route is designed to be environmentally friendly and suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl piperidine nitrogen oxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of liquid crystals and other advanced materials. Its unique structure allows for the development of materials with specific optical and electronic properties .

Biology and Medicine: In biological research, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile is studied for its potential pharmacological activities. It is investigated for its interactions with various biological targets and its potential therapeutic applications .

Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • trans-4-(trans-4-Propylcyclohexyl)cyclohexanol
  • trans-4-ethyl-4’-(4-propylcyclohexyl)-1,1’-biphenyl
  • trans-4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-1,1’-biphenyl

Comparison: Compared to similar compounds, trans-4’-(4-Propoxycyclohexyl)-[1,1’-biphenyl]-4-carbonitrile exhibits unique properties due to the presence of the propoxy group and the carbonitrile functionality. These structural features enhance its reactivity and stability, making it more suitable for specific applications in material science and pharmacology .

Properties

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

4-[4-(4-propoxycyclohexyl)phenyl]benzonitrile

InChI

InChI=1S/C22H25NO/c1-2-15-24-22-13-11-21(12-14-22)20-9-7-19(8-10-20)18-5-3-17(16-23)4-6-18/h3-10,21-22H,2,11-15H2,1H3

InChI Key

IPMQOIDUAIALFH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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